molecular formula C6H4BrI B050087 1-Bromo-4-iodobenzene CAS No. 589-87-7

1-Bromo-4-iodobenzene

Cat. No. B050087
CAS RN: 589-87-7
M. Wt: 282.9 g/mol
InChI Key: UCCUXODGPMAHRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Bromo-4-iodobenzene can be synthesized through various methods, including the CuI-catalyzed domino process, which leads to the formation of 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and β-keto esters. This method highlights the compound's utility in constructing complex aromatic systems via intermolecular C-C bond formation followed by intramolecular C-O bond formation, demonstrating its value in organic synthesis (Lu et al., 2007).

Molecular Structure Analysis

The molecular structure of this compound, featuring bromine and iodine atoms attached to a benzene ring, is foundational for its reactivity and application in organic chemistry. Its structure facilitates various chemical reactions, serving as a precursor for creating highly functionalized aromatic compounds through selective halogenation and coupling reactions.

Chemical Reactions and Properties

This compound undergoes numerous chemical reactions, including but not limited to coupling reactions, halogen exchange, and nucleophilic substitution, due to the presence of reactive halogens. Efficient methods have been developed for synthesizing valuable 1,2-dibromobenzenes, showcasing the compound's versatility as a precursor for further organic transformations (Diemer et al., 2011).

Scientific Research Applications

  • Synthesis of Benzofurans :

    • 1-Bromo-4-iodobenzene has been used in the CuI-catalyzed synthesis of 2,3-disubstituted benzofurans, a process that involves both intermolecular C-C bond formation and subsequent intramolecular C-O bond formation (Lu, Wang, Zhang, & Ma, 2007).
  • Intermediates in Organic Transformations :

    • It acts as a valuable precursor for various organic transformations, especially those involving the formation of benzynes, an important intermediate in organic chemistry (Diemer, Leroux, & Colobert, 2011).
  • Vapor Pressure and Thermodynamic Properties :

  • Thermochemistry of Halogen-Substituted Compounds :

  • In Synthesis of Specialized Organic Compounds :

    • It has been employed in the synthesis of specialized organic compounds, like 4-(1-naphthyl) phenyl boronic acid, using a Suzuki coupling reaction (Yao-bing, 2010).
  • In Domino Reactions :

    • Another application includes its use in Cu(I)-catalyzed domino reactions with 1,3-cyclohexanediones for synthesizing 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones, demonstrating its versatility in domino processes involving multiple bond formations (Aljaar, Malakar, Conrad, Strobel, Schleid, & Beifuss, 2012).

Mechanism of Action

Target of Action

1-Bromo-4-iodobenzene is a mixed aryl halide, containing both bromine and iodine atoms . The primary targets of this compound are terminal acetylenes in the Sonogashira coupling reaction .

Mode of Action

The iodine end of this compound can selectively couple to a terminal acetylene, leaving the bromine end unreacted . This selective coupling is due to the higher reactivity of aryl iodides compared to aryl bromides .

Biochemical Pathways

The Sonogashira coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of an aryl or vinyl halide with a terminal alkyne to form a conjugated enyne . The iodine end of this compound can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted .

Pharmacokinetics

It’s known that the compound is insoluble in water but soluble in most organic solvents . This suggests that its bioavailability could be influenced by the presence of certain solvents.

Result of Action

The result of the action of this compound is the formation of a conjugated enyne through the Sonogashira coupling reaction . For example, two equivalents of this compound can couple to trimethylsilylacetylene in a room temperature symmetrical Sonogashira coupling to form bis(4-bromophenyl)acetylene .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a suitable solvent . The Sonogashira coupling reaction, for instance, is performed at room temperature . Additionally, the compound’s solubility in organic solvents can affect its reactivity and stability .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may cause respiratory irritation .

Future Directions

1-Bromo-4-iodobenzene is mainly used as the OLED pharmaceutical intermediate . It is also used as a reagent for in situ desilylation and coupling of silylated alkynes .

properties

IUPAC Name

1-bromo-4-iodobenzene
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InChI

InChI=1S/C6H4BrI/c7-5-1-3-6(8)4-2-5/h1-4H
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InChI Key

UCCUXODGPMAHRL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1Br)I
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Molecular Formula

C6H4BrI
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DSSTOX Substance ID

DTXSID5060433
Record name Benzene, 1-bromo-4-iodo-
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Molecular Weight

282.90 g/mol
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Physical Description

Light brown crystalline powder; [Alfa Aesar MSDS]
Record name 1-Bromo-4-iodobenzene
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Vapor Pressure

0.02 [mmHg]
Record name 1-Bromo-4-iodobenzene
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CAS RN

589-87-7
Record name 1-Bromo-4-iodobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of 1-bromo-4-iodobenzene in chemical synthesis?

A1: this compound serves as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. [, , , , ] This compound allows for the selective introduction of aryl or alkynyl groups at either the bromine or iodine position, enabling the construction of diverse biaryl and alkynylbenzene derivatives. []

Q2: Can you describe a specific example of this compound's use in synthesizing complex molecules?

A2: Researchers have employed this compound in the synthesis of triphenylamine-modified arylates and ketones. [] The process involves sequential reactions: first, an Ullmann reaction with diphenylamine targets the iodine, followed by a palladium-catalyzed Suzuki coupling with aryl bromides at the bromine position. This example highlights the compound's utility in multi-step synthesis.

Q3: How does the presence of both bromine and iodine in this compound offer advantages in synthesis?

A3: The differing reactivity of bromine and iodine allows for chemoselective reactions. Zirconocene-mediated synthesis of 1,4-bis(alkynyl)benzenes leverages this, first reacting at the iodine, followed by Sonogashira coupling at the bromine position. [] This sequential functionalization is crucial for building specific complex structures.

Q4: Beyond its role as a synthetic building block, does this compound find applications in analytical chemistry?

A4: Yes, this compound has proven valuable in analytical techniques like GC-ICP-MS. [] Due to its known bromine and iodine content, it serves as a reliable standard for compound-independent calibrations, enabling the quantification of halogenated organic species in complex matrices like wastewater.

Q5: Has this compound been explored in the context of materials science?

A5: Research indicates its use in developing organic donor-acceptor co-crystals for potential applications in luminescent materials. [] When co-crystallized with electron-rich aromatic donors, this compound influences charge-transfer interactions, leading to ambient phosphorescence. This highlights its potential in materials with tunable optical properties.

Q6: What thermodynamic properties of this compound have been studied?

A6: Precise vapor pressure measurements of crystalline this compound have been conducted over a range of temperatures. [] From these data, crucial thermodynamic parameters such as sublimation enthalpy (ΔcrgHm° = 78.53 kJ·mol−1) and Gibbs free energy (ΔcrgGm° = −1497 J·mol−1) at 298.15 K have been determined. [] These findings contribute to understanding its physical behavior.

Q7: Are there alternative synthetic routes to this compound?

A7: While commercially available, research describes a “novel moderate synthetic method” for this compound. [] Specific details about this method are not elaborated upon, but its mention suggests ongoing efforts to optimize its production, potentially impacting its accessibility and cost-effectiveness.

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